molecular formula C7H9N3O2 B12874065 5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol

5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol

Katalognummer: B12874065
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: LAEUVKYWTSDICM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol is a heterocyclic compound that contains both furan and pyrrole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a substituted furan and a suitable amine, the compound can be synthesized via a cyclization reaction in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the amino groups.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-2-(ethylamino)-4H-furo[3,2-b]pyrrol-4-ol
  • 5-Amino-2-(propylamino)-4H-furo[3,2-b]pyrrol-4-ol
  • 5-Amino-2-(butylamino)-4H-furo[3,2-b]pyrrol-4-ol

Uniqueness

5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol is unique due to its specific substitution pattern and the presence of both furan and pyrrole rings

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

4-hydroxy-2-N-methylfuro[3,2-b]pyrrole-2,5-diamine

InChI

InChI=1S/C7H9N3O2/c1-9-7-2-4-5(12-7)3-6(8)10(4)11/h2-3,9,11H,8H2,1H3

InChI-Schlüssel

LAEUVKYWTSDICM-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC2=C(O1)C=C(N2O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.